Differentiated Lipophilicity (LogP) vs. Norleucinol, Leucinol, and Isoleucinol
2-Amino-3-methylhexan-1-ol exhibits a computed LogP of 0.74 (ChemScene) to 0.88 (Fluorochem), placing it between the linear norleucinol (LogP 0.50) and the shorter-chain branched isoleucinol (LogP 1.05). This log unit difference of Δ0.25–0.38 above norleucinol translates to approximately a 1.8–2.4× higher octanol–water partition, potentially enhancing membrane permeability for intracellular or CNS-targeted applications.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 0.74 (ChemScene); LogP 0.88 (Fluorochem) |
| Comparator Or Baseline | 2-Aminohexan-1-ol (norleucinol) LogP 0.50 (ChemScene) / 0.51 (Fluorochem); L-Leucinol LogP 0.35 (ChemScene); Isoleucinol LogP 1.05 (BuildingBlock) |
| Quantified Difference | ΔLogP = +0.24 to +0.38 vs. norleucinol; +0.39 vs. leucinol; −0.31 vs. isoleucinol |
| Conditions | Computed LogP by vendors using standardized algorithms (ChemScene, Fluorochem, BuildingBlock); experimental LogP data not available for target |
Why This Matters
A LogP shift alters passive membrane permeability and protein binding, directly impacting compound selection for medicinal chemistry campaigns where fine-tuning lipophilicity is critical.
